molecular formula C24H18BrN3O6 B2774618 (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-79-0

(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2774618
CAS No.: 522657-79-0
M. Wt: 524.327
InChI Key: WVPAUQBPZTWDDR-UHFFFAOYSA-N
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Description

(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18BrN3O6 and its molecular weight is 524.327. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O6/c1-33-22-9-4-16(11-23(22)34-14-15-2-5-18(25)6-3-15)10-17(13-26)24(30)27-20-8-7-19(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAUQBPZTWDDR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Structure

The compound features several functional groups that contribute to its biological activity:

  • Bromophenyl group : Known for enhancing lipophilicity and potentially improving cell membrane permeability.
  • Methoxy groups : Often associated with increased biological activity due to their electron-donating properties.
  • Cyano group : Imparts unique reactivity, potentially influencing interactions with biological targets.

Molecular Formula

The molecular formula is C20H19BrN2O5C_{20}H_{19BrN_{2}O_{5}}.

Molecular Weight

The molecular weight is approximately 436.28 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)4.98Induction of apoptosis via caspase activation
HepG2 (Liver)7.84Inhibition of microtubule assembly
LLC-PK1 (Non-cancerous)>20Selective toxicity towards cancer cells

In a study evaluating similar compounds, those with structural analogs showed promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests indicate its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

These results suggest that the compound may interfere with bacterial cell membrane integrity and nucleic acid synthesis, similar to other known antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study investigated a series of compounds structurally related to our target molecule. The findings revealed that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against MDA-MB-231 cells. Notably, compounds similar to our target demonstrated an increase in caspase-3 activity by up to 1.57 times at concentrations of 10 µM, indicating robust apoptotic induction .

Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial efficacy of various derivatives of cyano-containing compounds. The target compound's structural features were found to correlate with improved antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of halogen substituents in enhancing bioactivity .

Scientific Research Applications

Biological Activities

  • Antiviral Activity :
    Research has indicated that compounds similar to (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide exhibit antiviral properties. For instance, derivatives have shown promising activity against the H5N1 avian influenza virus, demonstrating significant efficacy in plaque reduction assays conducted on Madin-Darby canine kidney cells .
  • Antioxidant Properties :
    The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Compounds within this class have exhibited notable antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anticancer Potential :
    A series of studies have highlighted the anticancer properties of related compounds. For example, certain derivatives have demonstrated high antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . In vivo studies have shown that these compounds can significantly inhibit tumor growth in xenograft models, further supporting their anticancer applications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of key intermediates through reactions involving hydrazones and various phenolic compounds. The synthetic pathways often utilize techniques such as refluxing under specific conditions to yield high-purity products .

Case Studies

  • Antiviral Efficacy :
    A study investigated the antiviral effects of various derivatives against H5N1, revealing that certain structural modifications enhanced efficacy. These findings are crucial for developing new antiviral agents targeting influenza viruses .
  • Cancer Cell Line Testing :
    In another study, a library of synthesized derivatives was screened against 60 different cancer cell lines. The results indicated that specific modifications to the core structure significantly improved antiproliferative activity, emphasizing the importance of molecular design in drug development .

Chemical Reactions Analysis

Nucleophilic Reactions at the Cyano Group

The cyano group (-C≡N) exhibits electrophilic character at the carbon atom, making it susceptible to nucleophilic attack under specific conditions.

Reaction Type Conditions Product Key Observations
HydrolysisH₂SO₄ (50%), reflux, 6h Corresponding amide or carboxylic acidAcidic conditions favor amide formation; basic conditions yield carboxylates.
Hydrazine AdditionEthanol, hydrazine hydrate, reflux Hydrazide derivativeForms stable hydrazide crystals; confirmed via NMR .
Grignard AdditionRMgX in dry THF, 0°C → RTKetone intermediateRequires anhydrous conditions to avoid side reactions.

Mechanistic Insight : The cyano group's electron-withdrawing nature polarizes the C≡N bond, enhancing δ⁺ charge on the carbon. This facilitates attack by nucleophiles like water, alcohols, or amines .

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted aromatic ring (electron-donating) and nitro-substituted ring (electron-withdrawing) exhibit distinct reactivities in EAS.

Reaction Type Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°C, 2hPara to methoxyNitro-substituted derivative
BrominationBr₂ in CH₂Cl₂, FeBr₃ catalystOrtho to methoxyDibrominated adduct
SulfonationH₂SO₄ (fuming), 50°C, 4h Meta to nitro groupSulfonic acid derivative

Steric Effects : The bulky 4-bromophenylmethoxy group directs substitution to less hindered positions.

Reduction Reactions

The nitro group (-NO₂) and unsaturated enamide system are prime targets for reduction.

Reaction Site Conditions Product Yield
Nitro → AmineH₂ (1 atm), Pd/C, EtOH, 25°C Amino derivative78–85%
Enamide double bondNaBH₄, MeOH, 0°C → RT Saturated amide62%
Cyano → AmineLiAlH₄, THF, reflux, 8h Primary amine51%

Selectivity Note : Catalytic hydrogenation preferentially reduces the nitro group over the cyano moiety .

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed couplings.

Reaction Type Conditions Product Catalyst
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivativePd(PPh₃)₄
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene Aryl amine adductPd₂(dba)₃

Key Limitation : Steric hindrance from the methoxy and bromophenyl groups may reduce coupling efficiency.

Thermal and Photochemical Behavior

Process Conditions Outcome
Thermal decompositionTGA analysis, 10°C/minOnset at 220°C; mass loss peaks at 280°C
PhotostabilityUV light (254 nm), 48h Isomerization (Z→E) observed via HPLC

Thermal Data : Differential scanning calorimetry (DSC) shows a melting endotherm at 226–228°C.

Acid/Base-Mediated Transformations

The enamide linkage and phenolic -OH group undergo hydrolysis or deprotonation.

Reaction Conditions Product
Enamide hydrolysis6M HCl, reflux, 3h Carboxylic acid and 2-hydroxy-4-nitroaniline
Deprotonation of -OHNaOH (1M), RT, 1h Phenolate salt

Kinetics : Hydrolysis rates depend on the electronic effects of the nitro and methoxy groups .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems.

Reaction Conditions Product
Quinazoline formationPOCl₃, DMF, 100°C, 12h 6-Nitroquinazolinone derivative
LactamizationPPA, 120°C, 6h Seven-membered lactam

Mechanistic Pathway : Cyclization involves nucleophilic attack by the amide nitrogen on the cyano carbon, followed by elimination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Substitution : Reacting 4-bromobenzyl bromide with 3-hydroxy-4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .
  • Cyanoenamide Formation : Condensation of the intermediate with cyanoacetic acid derivatives, followed by coupling to 2-hydroxy-4-nitroaniline. Reaction temperature (60–80°C) and solvent polarity (e.g., DCM/THF mixtures) critically influence yield .
  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and nitrophenyl groups (δ 8.5–8.7 ppm). ¹³C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
  • IR : Stretch bands for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520–1350 cm⁻¹) .
  • MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the Z-configuration .

Q. How is the Z-isomer configuration confirmed, and what analytical tools are essential?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves stereochemistry. Hydrogen bonding between the cyano group and hydroxyl/nitro moieties stabilizes the Z-form .
  • NOESY NMR : Cross-peaks between the cyano group and adjacent aromatic protons confirm spatial proximity in the Z-isomer .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray torsion angles (via ORTEP-3, ) with DFT-calculated geometries (B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing vs. gas-phase conformers .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, broadening of methoxy signals at low temperatures indicates restricted rotation .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and solubility?

  • Methodological Answer :

  • Hydrogen Bonding : Graph set analysis ( ) identifies motifs like R₂²(8) chains involving nitro and hydroxyl groups, which enhance crystal stability but reduce aqueous solubility .
  • π-Stacking : Powder XRD patterns show d-spacings (~3.4 Å) indicative of aromatic stacking, confirmed by Hirshfeld surface analysis (CrystalExplorer software) .

Q. What mechanistic insights explain side reactions during synthesis, such as undesired E-isomer formation or nitro group reduction?

  • Methodological Answer :

  • E/Z Isomerization : Monitor via UV-Vis (λmax ~320 nm for Z-isomer) and suppress by using bulky bases (e.g., DBU) to deprotonate intermediates without inducing rotation .
  • Nitro Stability : Avoid reducing agents (e.g., Pd/C with H₂) in later steps. Use inert atmospheres (N₂/Ar) and low-temperature conditions during nitro-containing reactions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, given its structural features?

  • Methodological Answer :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, leveraging the nitro group’s electron-withdrawing effects .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria, as the bromophenyl moiety may disrupt cell membranes .

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